(2E,5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE: is a complex organic compound that features a combination of aromatic rings, furyl, and thiazolanone structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves the condensation of 5-(2,3-dichlorophenyl)-2-furylmethanone with 2-phenyl-1,3-thiazolan-4-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thiazolanone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its mechanism of action and efficacy in treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of enzymes responsible for cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research.
Comparison with Similar Compounds
- 5-{[5-(3,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
- 5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
- 5-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
Uniqueness: The uniqueness of 5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern on the aromatic rings and the presence of both furyl and thiazolanone moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12Cl2N2O2S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-15-8-4-7-14(18(15)22)16-10-9-13(26-16)11-17-19(25)24-20(27-17)23-12-5-2-1-3-6-12/h1-11H,(H,23,24,25)/b17-11- |
InChI Key |
PHILFMMEEVFMMS-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.